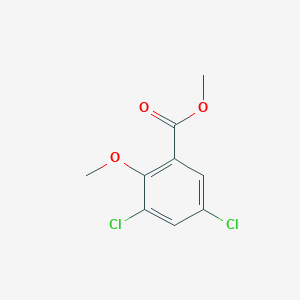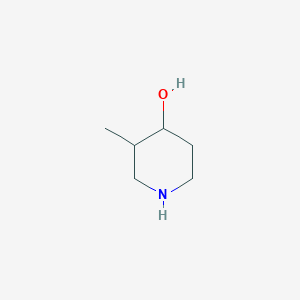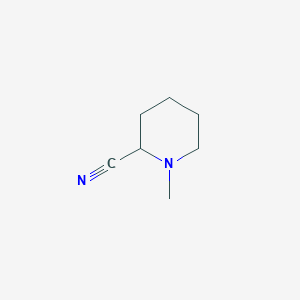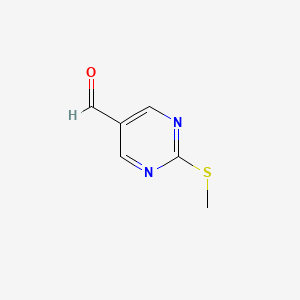
N-(3-甲氧基苯基)甘氨酸
描述
N-(3-Methoxyphenyl)glycine, also known as mGluR5 antagonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various neurological disorders.
科学研究应用
合成与化学性质
N-(3-甲氧基苯基)甘氨酸及其衍生物已被合成用于各种研究应用。在一项研究中,从苯甲醛和茴香醛中合成了衍生物,例如 N-(3-甲酰基苯基)甘氨酸乙酯和 N-(5-甲酰基-2-甲氧基苯基)甘氨酸乙酯。这些产物使用光谱方法(如 1H NMR、13C NMR、HRMS 和 IR)进行了确认,突出了它们在合成化学和材料研究中的潜力 (上官文碧,2013)。
催化不对称合成
N-(3-甲氧基苯基)甘氨酸衍生物在生物活性产物的催化不对称合成中起着至关重要的作用。报道了镍催化的 N-芳基亚氨酸酯不对称氢化反应,可有效合成手性 α-芳基甘氨酸。这些衍生物可用于制备手性仲氨基酸酯,并在药物中间体和手性配体中得到应用 (刘等人,2020)。
在农业中的应用
草甘膦是甘氨酸的衍生物,被广泛用作除草剂。已广泛研究了它的作用机制、抗性发展和蛋白质工程方面。甘氨酸衍生物在除草剂制剂(如抗草甘膦植物)中的作用,提供了对农业化学和作物保护策略的见解 (Pollegioni 等人,2011)。
环境影响和除草剂传输
研究已经考察了甘氨酸衍生物草甘膦在农业环境中的环境影响和传输。该研究提供了有关草甘膦等除草剂如何通过土壤和水移动的见解,影响环境质量和农业实践 (Malone 等人,2004)。
生化和医学研究
甘氨酸衍生物在药学中已被探索其对酶活性和转移酶酶的潜在影响。这包括研究含有甘氨酸部分的双-1,3,4-恶二唑类化合物,该化合物已证明对血清中的 GOT、GPT 和 γ-GT 等酶具有影响 (Tomi 等人,2010)。
作用机制
Mode of Action
It’s worth noting that glycine, a component of this compound, is known to act as an inhibitory neurotransmitter in the central nervous system .
Biochemical Pathways
Glycine, a part of this compound, is involved in several biochemical pathways, including the synthesis of proteins and the regulation of neuronal activity .
Result of Action
Glycine, a component of this compound, is known to have various effects, including acting as a neurotransmitter and playing a role in protein synthesis .
生化分析
Biochemical Properties
It is known that glycine, a component of this compound, plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . Glycine is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . The methoxyphenyl group in N-(3-Methoxyphenyl)glycine could potentially interact with enzymes, proteins, and other biomolecules, influencing their function and the nature of biochemical reactions they are involved in.
Cellular Effects
Glycine, a component of this compound, is known to have cytoprotective effects against cell death . It is expressed in multiple cell types and injury settings that lead to necrosis . The methoxyphenyl group could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Glycine, a component of this compound, is known to exert its anti-inflammatory effects through the modulation of the expression of nuclear factor kappa B (NF-κB) in many cells . The methoxyphenyl group could potentially interact with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of N-(3-Methoxyphenyl)glycine in laboratory settings are not well-documented. It is known that the effects of glycine, a component of this compound, can change over time. For example, glycine has been shown to have an increased production of single and double galactose-occupied glycoforms over time under glucose-starved fed-batch cultures .
Dosage Effects in Animal Models
It is known that certain lipophilic glycine derivatives demonstrate anticonvulsant activity in animal epilepsy models . The methoxyphenyl group could potentially influence the dosage effects of this compound.
Metabolic Pathways
The metabolic pathways that N-(3-Methoxyphenyl)glycine is involved in are not well-documented. Glycine, a component of this compound, is known to be involved in various metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . The methoxyphenyl group could potentially interact with enzymes or cofactors in these pathways.
Transport and Distribution
It is known that glycine, a component of this compound, is transported by various transport systems and associated carrier proteins . The methoxyphenyl group could potentially influence the transport and distribution of this compound.
Subcellular Localization
It is known that γ-TMT1, a component of this compound, is found in the cytosol and γ-TMT3 is found to be localized both in cytosol and chloroplast . The methoxyphenyl group could potentially influence the subcellular localization of this compound.
属性
IUPAC Name |
2-(3-methoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-2-3-7(5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFZRKRPFROPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589748 | |
| Record name | N-(3-Methoxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85676-52-4 | |
| Record name | N-(3-Methoxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-o-Tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3023079.png)






![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)





